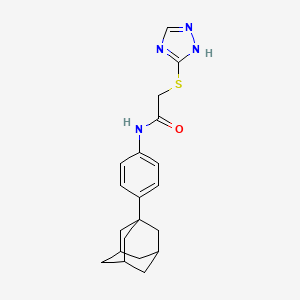
MGH-CP1
Descripción general
Descripción
MGH-CP1 es un potente e inhibidor selectivo de la palmitoilación de TEAD. Exhibe una inhibición dependiente de la dosis y potente de la auto-palmitoilación de TEAD2 y TEAD4 in vitro con valores de IC50 de 710 nM y 672 nM, respectivamente . Este compuesto se utiliza principalmente en investigación científica para estudiar la vía de señalización de Hippo, que es crucial para el control del tamaño de los órganos y la homeostasis tisular .
Mecanismo De Acción
MGH-CP1 ejerce sus efectos uniéndose al bolsillo central de unión a lípidos de las proteínas TEAD, desplazando el palmitato e inhibiendo la auto-palmitoilación . Esta inhibición evita que el complejo TEAD-YAP active la transcripción de genes diana involucrados en la proliferación y supervivencia celular . Los objetivos moleculares incluyen TEAD2 y TEAD4, y las vías involucradas son principalmente la vía de señalización de Hippo .
Análisis Bioquímico
Biochemical Properties
MGH-CP1 plays a crucial role in biochemical reactions by interacting with TEAD transcription factors . It binds to the conserved lipid-binding pocket in TEAD2 and displaces palmitate binding . This interaction inhibits the autopalmitoylation of TEAD, a process that is essential for TEAD protein stability and transcriptional activation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can decrease the palmitoylation levels of endogenous or ectopically expressed TEAD proteins in cells . When used in conjunction with Lats1/2 deletion, this compound can suppress Myc expression, inhibit epithelial over-proliferation, and induce apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with TEAD transcription factors. This compound binds to the conserved lipid-binding pocket in TEAD2 and displaces palmitate binding . This displacement inhibits the autopalmitoylation of TEAD, a process that is essential for TEAD protein stability and transcriptional activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, this compound exhibits dose-dependent and potent inhibition of TEAD2/4 auto-palmitoylation in vitro
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, this compound (75mg/kg; PO; daily, for 2 weeks) inhibits the palmitoylation of TEAD proteins in the intestinal epithelium in wild-type mice
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de MGH-CP1 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes en condiciones específicas. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle .
Métodos de producción industrial
Los métodos de producción industrial para this compound no están ampliamente documentados. Se produce típicamente en laboratorios de investigación bajo condiciones controladas para garantizar una alta pureza y consistencia .
Análisis De Reacciones Químicas
Tipos de reacciones
MGH-CP1 se somete principalmente a reacciones de inhibición donde se une al bolsillo central de unión a lípidos de las proteínas TEAD, desplazando el palmitato e inhibiendo la auto-palmitoilación .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y reacciones que involucran this compound incluyen solventes orgánicos como el dimetilsulfóxido (DMSO) y varios catalizadores para facilitar las reacciones .
Principales productos formados
El principal producto formado por la reacción de this compound con las proteínas TEAD es el complejo de proteína TEAD inhibido, que tiene niveles reducidos de palmitoilación .
Aplicaciones Científicas De Investigación
MGH-CP1 se utiliza ampliamente en investigación científica para estudiar la vía de señalización de Hippo. Tiene aplicaciones en:
Investigación del cáncer: Inhibición de la palmitoilación de TEAD para estudiar sus efectos en la proliferación y supervivencia de las células cancerosas.
Desarrollo de fármacos: Desarrollo de nuevos agentes terapéuticos dirigidos al complejo TEAD-YAP para el tratamiento del cáncer.
Biología celular: Comprender el papel de las proteínas TEAD en la proliferación, diferenciación y apoptosis celular.
Comparación Con Compuestos Similares
Compuestos similares
Compuesto 2: Otro inhibidor de TEAD con un mecanismo de acción similar pero diferente afinidad de unión.
MSC-4106: Un inhibidor no covalente dirigido al bolsillo de unión a lípidos de TEAD.
VT-105: Un inhibidor de TEAD con una estructura química diferente pero efectos inhibitorios similares.
Singularidad
MGH-CP1 es único debido a su alta selectividad y potencia en la inhibición de la auto-palmitoilación de TEAD2 y TEAD4. Se ha demostrado que es eficaz en estudios in vitro e in vivo, lo que lo convierte en una herramienta valiosa en la investigación científica .
Propiedades
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c25-18(11-26-19-21-12-22-24-19)23-17-3-1-16(2-4-17)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,12-15H,5-11H2,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKXOVBCMOZQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSC5=NC=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896657-58-2 | |
| Record name | N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid](/img/structure/B2695321.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2695322.png)
![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2695323.png)
![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2695324.png)

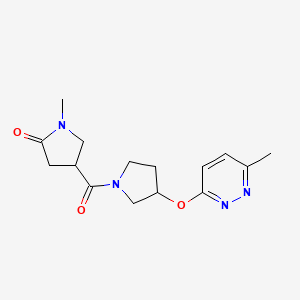
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/new.no-structure.jpg)
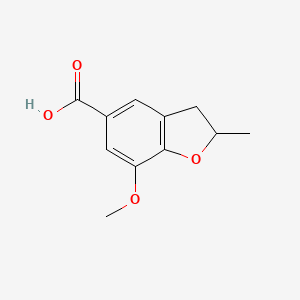
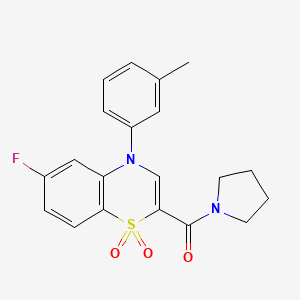


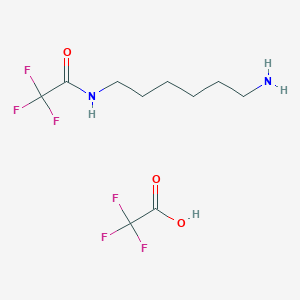
![5-(3-chlorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2695339.png)

